1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a synthetic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperidine ring attached to a benzodiazole core, forming a unique structure that has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like serine/threonine-protein kinase b-raf . This protein plays a crucial role in regulating cell growth .
Mode of Action
Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Given its potential interaction with proteins like serine/threonine-protein kinase b-raf, it might influence pathways related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their antimicrobial activity, suggesting potential bioavailability .
Result of Action
Similar compounds have been found to exhibit significant inhibitory bioactivity in certain cell lines .
Action Environment
The synthesis of similar compounds involves considerations of various factors, including the choice of reagents and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzodiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include oxidized benzodiazole derivatives, reduced benzodiazole derivatives, and various substituted benzodiazole compounds.
Scientific Research Applications
1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride
Comparison: Compared to these similar compounds, 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is unique due to its specific benzodiazole core structure, which imparts distinct pharmacological properties. The presence of the piperidine ring further enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQACCWSEYIFQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-12-2 |
Source
|
Record name | NSC63607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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